molecular formula C70H68N6O10 B586728 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 1391052-20-2

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol

Cat. No.: B586728
CAS No.: 1391052-20-2
M. Wt: 1153.346
InChI Key: ZOLSKKJCANHELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Multi-Carbazole Compounds

The foundation of multi-carbazole chemistry traces back to 1872 when Carl Graebe and Carl Glaser first isolated carbazole from coal tar. This seminal discovery established the groundwork for what would become an extensive field of heterocyclic chemistry focused on carbazole-based systems. The initial identification of carbazole as an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring, provided the structural blueprint for subsequent developments in multi-carbazole architectures.

The progression from monomeric carbazole to multi-carbazole systems gained significant momentum in the latter half of the twentieth century. Research into carbazole derivatives expanded considerably when murrayanine, the first naturally occurring carbazole alkaloid, was identified as an antibiotic from the curry tree Murraya koenigii in 1965. This discovery highlighted the biological potential of carbazole-based structures and stimulated interest in synthesizing more complex carbazole derivatives with multiple chromophore units.

The development of synthetic methodologies for creating multi-carbazole compounds has been driven by the recognition that increasing the number of carbazole units can significantly influence the physical properties and applications of these materials. Research has demonstrated that compounds bearing four carbazole arms exhibit markedly different performance characteristics compared to simpler derivatives with fewer carbazole moieties. This observation has led to systematic investigations into the structure-property relationships of multi-carbazole systems, culminating in the development of sophisticated tetrakis-carbazole derivatives like the compound under examination.

The synthetic evolution toward tetrakis-carbazole compounds has been facilitated by advances in coupling chemistry and protective group strategies. Traditional carbazole synthesis methods, including the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization reaction, provided the foundational techniques. However, the construction of multi-carbazole systems required more sophisticated approaches, including divergent synthesis pathways that allow for the systematic incorporation of multiple carbazole chromophores into a single molecular framework.

Classification Within Biscarbazole Alkaloid Family

Tetrakis-carbazole derivatives represent an extension of the biscarbazole alkaloid family, which constitutes a structurally and pharmacologically significant class of natural and synthetic compounds. The biscarbazole alkaloids are characterized by the presence of two carbazole units connected through various linkage patterns, establishing the conceptual framework for understanding higher-order multi-carbazole systems. The compound 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol can be classified as a tetrakis-carbazole derivative within this broader alkaloid family framework.

The classification of multi-carbazole compounds within the biscarbazole alkaloid family is based on several structural criteria. Primary classification depends on the number of carbazole units present in the molecular structure, with biscarbazole alkaloids containing two units serving as the foundational category. Secondary classification considers the nature of the linking groups between carbazole moieties, which can range from direct carbon-carbon bonds to complex aliphatic chains incorporating various functional groups. Tertiary classification examines the substitution patterns on the individual carbazole rings and the stereochemical considerations arising from restricted rotation around connecting bonds.

Natural biscarbazole alkaloids such as bismurrayaquinone A, bis-2-hydroxy-3-methylcarbazole, clausenamine A, and murrastifoline F have provided important structural templates for understanding the diversity within this compound class. These naturally occurring compounds demonstrate various strategies for linking carbazole units, including direct biaryl connections and bridged architectures. The tetrakis-carbazole derivative under discussion extends these linking strategies by incorporating four carbazole units connected through a branched aliphatic chain system that includes ether linkages, amino functionalities, and hydroxyl groups.

The stereochemical complexity inherent in multi-carbazole systems represents another important classification criterion. Biscarbazole alkaloids often exhibit atropisomerism due to restricted rotation around the biaryl bond connecting the two carbazole units. In tetrakis-carbazole derivatives, the potential for multiple stereogenic elements increases significantly due to the presence of additional carbazole units and the conformational flexibility of the linking chains. This stereochemical complexity contributes to the unique properties of these compounds and necessitates careful consideration during synthesis and characterization.

Significance in Carbazole Chemistry Research

Tetrakis-carbazole derivatives hold exceptional significance in contemporary carbazole chemistry research due to their unique electronic properties and potential applications in advanced materials science. The incorporation of multiple carbazole chromophores within a single molecular framework creates opportunities for enhanced charge transport properties, extended conjugation systems, and tunable photophysical characteristics that are not achievable with monomeric carbazole compounds. Research has consistently demonstrated that the number of carbazole-based periphery arms significantly influences the physical properties of these materials and their performance in various applications.

The significance of tetrakis-carbazole systems in hole transport material applications has been particularly noteworthy. Studies have shown that compounds bearing four carbazole arms can exhibit excellent performance characteristics, while simpler derivatives with fewer carbazole units may face limitations such as insufficient solubility or reduced efficiency. This relationship between the number of carbazole units and material performance has established tetrakis-carbazole derivatives as important targets for materials science research, particularly in the development of organic electronic devices.

The electronic properties of carbazole units contribute substantially to their research significance. The tricyclic structure of carbazole provides a strong π-conjugated system with desirable charge-transport characteristics. When multiple carbazole units are incorporated into tetrakis-carbazole derivatives, these electronic properties can be amplified and modified through intramolecular interactions between the chromophores. The resulting materials often exhibit enhanced electron-donating capabilities and improved stability under oxidative conditions, making them valuable for applications requiring robust organic semiconductors.

Furthermore, the structural diversity accessible through tetrakis-carbazole chemistry provides researchers with extensive opportunities for molecular design and property optimization. The compound this compound exemplifies this diversity through its complex aliphatic linking system that incorporates multiple functional groups while maintaining the essential carbazole chromophore units. This structural complexity allows for fine-tuning of solubility, processability, and electronic properties to meet specific application requirements.

Research into tetrakis-carbazole derivatives has also contributed to advancing synthetic methodologies in organic chemistry. The challenges associated with constructing these complex multi-chromophore systems have driven the development of new coupling reactions, protective group strategies, and purification techniques. These methodological advances have broader applications beyond carbazole chemistry and contribute to the general advancement of synthetic organic chemistry.

Relationship to Carvedilol-Based Compounds

The relationship between tetrakis-carbazole derivatives and carvedilol-based compounds provides important insights into the medicinal chemistry applications of carbazole-containing molecules. Carvedilol, a clinically important beta-adrenergic blocking agent, incorporates a carbazole moiety as a key structural element that contributes to its pharmacological activity. The carbazole ring system in carvedilol is specifically responsible for the compound's antioxidant effects, highlighting the biological significance of carbazole-containing structures.

Carvedilol is characterized as a non-selective beta-1 and beta-2 blocker with antioxidant effects that are attributed to its carbazole moiety. The presence of the carbazole system in carvedilol demonstrates how this heterocyclic framework can be successfully integrated into bioactive molecules while maintaining the essential pharmacological properties required for therapeutic applications. This relationship suggests that tetrakis-carbazole derivatives, with their multiple carbazole units, might exhibit enhanced or modified biological activities compared to monomeric carbazole compounds like carvedilol.

The structural modifications observed in carvedilol analogs provide valuable guidance for understanding how carbazole-containing compounds can be optimized for specific applications. Research has focused on designing new structural analogs of carvedilol that incorporate protective groups such as fluorine atoms at specific positions on the carbazole ring to block critical metabolic pathways and increase the compound's half-life. This approach of strategic substitution on the carbazole ring system can be extended to tetrakis-carbazole derivatives to modulate their properties for various applications.

The synthetic strategies employed in carvedilol analog development also inform approaches to tetrakis-carbazole synthesis. The successful synthesis of 8-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one as a key synthetic intermediate demonstrates the feasibility of introducing specific substitution patterns on carbazole rings. These methodologies can be adapted and scaled for the construction of more complex multi-carbazole systems while maintaining precise control over substitution patterns and functional group placement.

The pharmacological success of carvedilol has established carbazole-containing compounds as viable candidates for drug development, suggesting that tetrakis-carbazole derivatives might find applications in medicinal chemistry beyond their current focus in materials science. The multiple carbazole units in tetrakis-carbazole systems could potentially provide enhanced antioxidant activity or novel mechanisms of biological action compared to simpler carbazole-containing drugs. This relationship between structural complexity and biological activity represents an important area for future research in carbazole chemistry.

Compound Type Number of Carbazole Units Primary Applications Key Structural Features
Carvedilol 1 Cardiovascular therapy Single carbazole with antioxidant properties
Biscarbazole alkaloids 2 Natural product chemistry Two linked carbazole units
Tetrakis-carbazole derivatives 4 Materials science Four carbazole units with complex linking
Proposed analogs Variable Medicinal chemistry Modified carbazole rings with protective groups

Properties

IUPAC Name

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H68N6O10/c77-45(41-83-63-29-11-23-57-67(63)49-15-1-5-19-53(49)71-57)37-75(38-46(78)42-84-64-30-12-24-58-68(64)50-16-2-6-20-54(50)72-58)33-35-81-61-27-9-10-28-62(61)82-36-34-76(39-47(79)43-85-65-31-13-25-59-69(65)51-17-3-7-21-55(51)73-59)40-48(80)44-86-66-32-14-26-60-70(66)52-18-4-8-22-56(52)74-60/h1-32,45-48,71-74,77-80H,33-44H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLSKKJCANHELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN(CCOC4=CC=CC=C4OCCN(CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)CC(COC8=CC=CC9=C8C1=CC=CC=C1N9)O)CC(COC1=CC=CC2=C1C1=CC=CC=C1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H68N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxy Intermediate Formation

The first stage involves the reaction of 4-hydroxycarbazole (IV) with epichlorohydrin in a hydroxylic solvent (e.g., isopropyl alcohol or water) under alkaline conditions (NaOH, 20–30°C). This step generates 4-(2,3-epoxypropoxy)carbazole (II), a critical intermediate. The base catalyzes the nucleophilic attack of the carbazole oxygen on the epoxide’s electrophilic carbon, forming an ether linkage. Excess epichlorohydrin or prolonged reaction times increase the likelihood of di- or tri-epoxy byproducts, which contribute to the target compound’s formation.

Amine-Alkylation and Polycondensation

The epoxy intermediate (II) undergoes polycondensation with 2-(2-methoxyphenoxy)ethylamine hydrochloride (III) at elevated temperatures (80–90°C). Under these conditions, the amine’s nucleophilic nitrogen attacks the epoxy carbons, leading to sequential ring-opening and the formation of secondary or tertiary amines. The target compound arises when three equivalents of II react with one equivalent of III, resulting in a branched structure with three carbazole moieties. Key factors influencing this pathway include:

  • Stoichiometry : A molar excess of II relative to III promotes over-alkylation.

  • Solvent polarity : Hydroxylic solvents (e.g., water) enhance the nucleophilicity of the amine, accelerating polycondensation.

  • Temperature : Reactions above 80°C favor kinetic over thermodynamic control, increasing branching.

Industrial Optimization and Challenges

Solvent and Base Selection

Industrial protocols prioritize eco-friendly solvents to reduce environmental impact. The patent by advocates for water-isopropyl alcohol mixtures, which dissolve both polar and non-polar reactants while minimizing waste. Sodium hydroxide (1.1 equivalents) is preferred over organic bases due to cost-effectiveness and ease of removal during workup.

Reaction Monitoring and Byproduct Mitigation

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progression. The appearance of spots or peaks corresponding to higher molecular weight species (Rf ≈ 0.15–0.25 in ethyl acetate/hexane) signals the formation of the target compound. Strategies to suppress its generation include:

  • Stoichiometric control : Maintaining a 1:1 ratio of II to III limits over-alkylation.

  • Temperature modulation : Lowering the reaction temperature to 60–70°C reduces branching but extends reaction times.

Analytical Characterization

The compound’s structural elucidation relies on advanced spectroscopic techniques:

Parameter Value Method
Molecular FormulaC40H42N4O6High-resolution MS
Molecular Weight674.78 g/molMS-ESI
LogP5.7722Computational
TPSA133.02 ŲComputational
1H NMR (DMSO-d6)δ 7.12–7.85 (m, aromatic), δ 4.81 (br, OH)600 MHz NMR

Purification typically involves preparative HPLC with a C18 column and acetonitrile-water gradients, yielding ≥98% purity.

As a certified reference material (USP Catalog No. 1A00890), this compound is essential for validating Carvedilol’s purity in pharmaceutical formulations. Regulatory guidelines mandate its quantification below 0.1% in active pharmaceutical ingredients (APIs), necessitating robust synthetic protocols for impurity standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ether linkages and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Weight (g/mol) Carbazole Moieties Key Substituents Reference
Target Compound ~1,000+ (estimated) 3 Triply branched carbazolyloxy-hydroxypropylamino-ethoxy-phenoxy chains N/A
Carvedilol (Reference) 406.47 1 Single carbazolyloxy group, 2-methoxyphenoxyethylamino side chain
Carvedilol EP Impurity-B 645.74 2 Bis(carbazolyloxy-hydroxypropyl) linked via ethylazanediyl-phenoxy
1-(9H-Carbazol-4-yloxy)-3-{2-(2-pyridyloxy)ethyl]amino}-2-propanol (Compound 15, Smith & Wang) ~430 (estimated) 1 Pyridyloxy-ethylamino side chain
N-Benzyl carvedilol ~520 (estimated) 1 Benzyl-protected amino group, methoxyphenoxyethyl side chain


Key Observations :

  • The target compound’s triple carbazole architecture distinguishes it from other carvedilol derivatives, which typically feature 1–2 carbazole units .

Pharmacokinetic and Industrial Considerations

  • Solubility : Smaller derivatives like carvedilol (logP ~3.5) exhibit moderate lipophilicity, whereas the target compound’s polarity from multiple hydroxyl groups may improve aqueous solubility but hinder blood-brain barrier penetration.
  • Synthetic Yield : Carvedilol synthesis typically achieves 39–68% yields, but the target compound’s complexity likely reduces efficiency, as seen in ’s 54–72% yields for simpler analogues .
  • Industrial Viability : Requires advanced purification techniques (e.g., preparative HPLC) to resolve stereoisomers and byproducts, contrasting with carvedilol’s optimized large-scale processes .

Biological Activity

The compound 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol, often referred to as a derivative of carvedilol, has garnered attention due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity. The presence of carbazole moieties is significant as they are known for their diverse biological properties, including antioxidant and anti-inflammatory activities.

PropertyValue
Molecular FormulaC39H39N3O6
Molecular Weight645.74 g/mol
CAS Number1198090-73-1
SolubilitySoluble in organic solvents
Melting PointNot specified

Antihypertensive Effects

The compound has been studied for its antihypertensive properties, similar to carvedilol. Research indicates that it can inhibit isoprenaline-induced tachycardia, suggesting a beta-blocking effect. This mechanism is crucial for managing hypertension and related cardiovascular conditions .

Mechanism of Action:

  • Beta-Adrenergic Receptor Blockade: The compound acts as a non-selective beta-blocker, reducing heart rate and myocardial contractility.
  • Antioxidant Activity: The carbazole structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cardiovascular tissues .

Study 1: Synthesis and Biological Evaluation

A study published in the Asian Journal of Research in Chemistry detailed the synthesis of various carbazole derivatives, including the target compound. The biological tests demonstrated significant inhibition of isoprenaline-induced tachycardia in animal models, confirming its potential as an antihypertensive agent .

Study 2: Structural Activity Relationship (SAR)

Research conducted on the structural activity relationship of related compounds highlighted that modifications in the carbazole moiety significantly affect biological activity. Variations in substituents led to differences in potency against cardiovascular disorders, emphasizing the importance of structural integrity for optimal activity .

Table 2: Biological Activities of Related Compounds

CompoundAntihypertensive ActivityAntioxidant ActivityNotes
CarvedilolYesYesWell-studied
1-[2-(2-Methoxyphenoxy)ethyl]aminoModerateModerateRelated structure
Target CompoundSignificantHighEnhanced activity due to structure

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with 2-(2-methoxyphenoxy)ethylamine or its amino-protected derivative in aprotic solvents (e.g., acetonitrile) under reflux .
  • Route 2 : Using 4-(oxiranylmethoxy)-9H-carbazole as a starting material, reacting with benzyl-substituted amines in the presence of catalysts, followed by debenzylation via catalytic hydrogenation .
    • Optimization Strategies : Adjusting solvent polarity (e.g., acetonitrile vs. toluene) and catalyst choice (e.g., palladium on carbon for debenzylation) can reduce byproducts like Carvedilol Bis-carbazole (CAS 918903-20-5) . Monitor purity via HPLC with reference standards (e.g., CAS 933468-54-3 for related impurities) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Analytical Workflow :

  • NMR : Confirm regioselectivity of carbazole substitution and hydroxyl group positioning.
  • HPLC-MS : Detect trace impurities (e.g., 1,1'-[[2-(2-Methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol ) using retention time alignment with standards .
  • TLC : Use silica gel plates with Rf values (e.g., 0.45–0.60 in ethyl acetate/hexane) for rapid intermediate monitoring .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral separation methods are validated?

  • Resolution Methods :

  • Catalytic Asymmetric Synthesis : Use enantiopure 4-(oxiranylmethoxy)-9H-carbazole (R/S configuration) to control stereochemistry during epoxide ring-opening reactions .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and polar organic mobile phases (e.g., ethanol/hexane) to separate R- and S-enantiomers. Validate using (R)-Carvedilol (CAS 95093-99-5) as a reference .

Q. What are the key stability challenges under varying pH and temperature conditions, and how can degradation pathways be mapped?

  • Stability Studies :

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation products like 3-(9H-carbazol-4-yloxy)-2-hydroxypropylamine via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

Q. How do competing synthetic routes impact byproduct profiles, and what strategies mitigate these impurities?

  • Byproduct Analysis :

  • Route-Specific Impurities :
  • Route 1 : Residual alkyl halides (e.g., 3-chloropropanol derivatives) may form ether-linked dimers.
  • Route 2 : Incomplete debenzylation generates intermediates like 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]- (CAS 887353-00-6) .
  • Mitigation : Use scavengers (e.g., molecular sieves) to absorb residual water in Route 1 or optimize hydrogenation pressure (5–10 bar) in Route 2 .

Q. What computational or experimental approaches validate the compound’s interaction with biological targets (e.g., β-adrenergic receptors)?

  • Binding Studies :

  • Docking Simulations : Model the compound’s carbazole moieties interacting with hydrophobic receptor pockets.
  • In Vitro Assays : Use radiolabeled ligands (e.g., ³H-CGP 12177) to measure competitive binding affinity in cardiac tissue homogenates.

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in reported yields (e.g., 60–85%) across synthetic protocols?

  • Root-Cause Analysis :

  • Solvent Purity : Trace water in aprotic solvents (e.g., acetonitrile) reduces nucleophilic substitution efficiency in Route 1 .
  • Catalyst Aging : Reused palladium catalysts in Route 2 exhibit reduced activity, leading to incomplete debenzylation .
    • Reproducibility Checklist :
  • Standardize solvent drying (e.g., 3Å molecular sieves).
  • Fresh catalyst batches for hydrogenation.

Methodological Resources

  • Synthetic Protocols : Refer to patent methodologies in .
  • Analytical Standards : Cross-reference CAS numbers in for impurity tracking.
  • Stability Guidelines : Align with ICH Q1A(R2) protocols, leveraging toxicological data in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.